

(R)-5,6,7,8-tetrahydroquinolin-8-ol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-5,6,7,8-tetrahydroquinolin-8-ol

Cat. No.: B2631854

[Get Quote](#)

An In-depth Technical Guide to (R)-5,6,7,8-tetrahydroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of **(R)-5,6,7,8-tetrahydroquinolin-8-ol**. It is intended for use by professionals in chemical research and drug development.

Introduction and Significance

(R)-5,6,7,8-tetrahydroquinolin-8-ol is a chiral heterocyclic compound. The tetrahydroquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of natural alkaloids and synthetic molecules with significant biological activities[1]. The specific "(R)" stereochemistry at the 8-position, combined with the hydroxyl group, makes this molecule a valuable chiral building block for the synthesis of more complex, enantiomerically pure compounds[1].

Modern research trajectories for this compound are primarily focused on its application as a precursor to bioactive molecules and its use in asymmetric catalysis[1]. Derivatives have been investigated for antiproliferative activity, where the stereochemistry has been shown to be crucial for efficacy[1]. Furthermore, it serves as a precursor for chiral ligands that are

complexed with transition metals for use in asymmetric synthesis, such as the transfer hydrogenation of imines[1].

Chemical Structure and Identification

The absolute configuration of **(R)-5,6,7,8-tetrahydroquinolin-8-ol** is designated according to the Cahn-Ingold-Prelog priority rules[1]. The spatial arrangement of its atoms confers specific chiral recognition properties, which are critical in its applications.

Table 1: Structural and Identification Data

Identifier	Value
IUPAC Name	(8R)-5,6,7,8-tetrahydroquinolin-8-ol [2]
CAS Number	451466-81-2[1]
Molecular Formula	C ₉ H ₁₁ NO[3][4][5]
SMILES	C1C--INVALID-LINK--O[2]

| InChI Key | YCQHYOBISOVFBEB-MRVPVSSYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5,6,7,8-tetrahydroquinolin-8-ol. Note that some data are reported for the racemic mixture.

Table 2: Physicochemical Properties

Property	Value	Notes
Molecular Weight	149.19 g/mol	[1][3][4][5]
Appearance	Off-white crystalline solid	For racemic mixture[6]
Melting Point	64-65 °C	For racemic mixture[6]
Boiling Point	88-96 °C at 2 Torr	For racemic mixture[6]
Topological Polar Surface Area (TPSA)	32.26 Å²	[3]
LogP	1.75	[3]
Hydrogen Bond Donors	2	[3]

| Hydrogen Bond Acceptors | 2 |[3][6] |

Experimental Protocols: Synthesis and Resolution

Access to enantiomerically pure **(R)-5,6,7,8-tetrahydroquinolin-8-ol** is critical for its applications. The most common method involves the resolution of a racemic mixture.

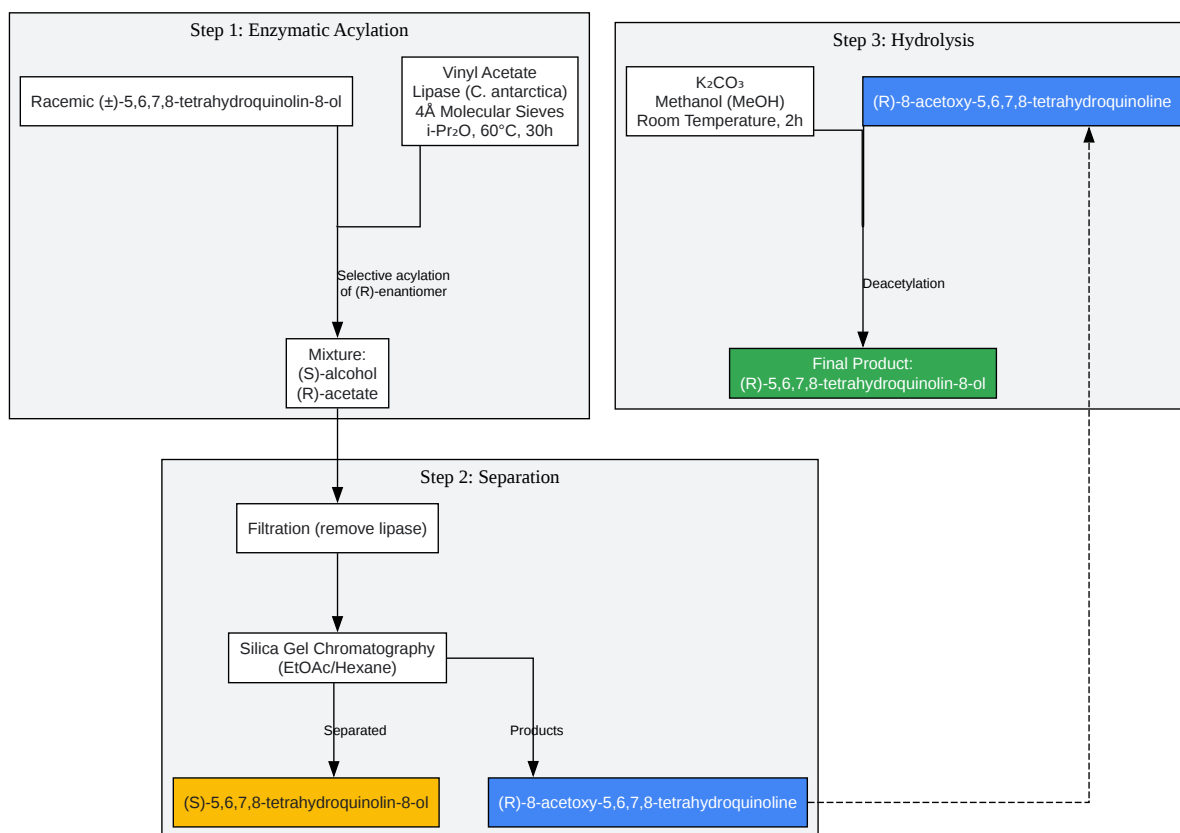
A highly effective method for separating the enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol is through enzymatic kinetic resolution[1]. This process utilizes a lipase to selectively acylate one enantiomer at a faster rate than the other.

Detailed Protocol:

- **Reaction Setup:** A mixture of racemic (\pm)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from *Candida antarctica* (0.5 eq.), and 4Å molecular sieves (5 eq.) is prepared in isopropyl ether (i-Pr₂O) to a final concentration of 25 mM[7].
- **Reaction Conditions:** The mixture is stirred for 30 hours at 60 °C[7].
- **Monitoring:** The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH) to track the formation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the consumption of the (S)-alcohol[7].

- **Workup:** The lipase and molecular sieves are removed by filtration over a celite pad[7]. The filtrate is then concentrated under vacuum.
- **Separation:** The resulting products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography using an ethyl acetate/hexane mobile phase[7]. This method can yield products with high enantiomeric excess (up to 99% e.e.)[1].
- **Hydrolysis:** To obtain the target (R)-alcohol, the separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is stirred with potassium carbonate (K_2CO_3) in methanol (MeOH) for 2 hours at room temperature. After removing the methanol, the product is extracted with ethyl acetate[7].

The following diagram illustrates the workflow for this enzymatic resolution protocol.



[Click to download full resolution via product page](#)

Workflow for Lipase-Catalyzed Kinetic Resolution.

Alternative strategies for obtaining the (R)-enantiomer include:

- **Asymmetric Synthesis:** This involves the stereoselective catalytic hydrogenation of a suitable quinoline precursor using chiral catalysts[1].
- **Chiral Resolution with Resolving Agents:** Racemic mixtures can be separated by forming diastereomeric salts with chiral resolving agents, such as tartaric acid derivatives, followed by separation and liberation of the desired enantiomer[1].

Applications in Research and Development

The primary value of **(R)-5,6,7,8-tetrahydroquinolin-8-ol** lies in its role as a versatile chiral intermediate.

- **Precursor to Bioactive Compounds:** The hydroxyl group at the C-8 position serves as a convenient handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening[1].
- **Asymmetric Catalysis:** The compound is a precursor to valuable chiral diamine ligands. When these ligands are complexed with transition metals like rhodium or iridium, they form catalysts used in asymmetric reactions, enabling the production of other chiral molecules with high enantioselectivity[1][7].

Due to the nature of this compound as a specialized building block, specific signaling pathways are not directly associated with it. Instead, its derivatives are designed and synthesized to interact with specific biological targets, such as enzymes or receptors involved in cell proliferation pathways[1].

Disclaimer: This document is intended for research and informational purposes only.

(R)-5,6,7,8-tetrahydroquinolin-8-ol is a research chemical and should be handled with appropriate safety precautions by trained professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - (s)-5,6,7,8-tetrahydroquinolin-8-ol (C₉H₁₁NO) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(R)-5,6,7,8-tetrahydroquinolin-8-ol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2631854#r-5-6-7-8-tetrahydroquinolin-8-ol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com